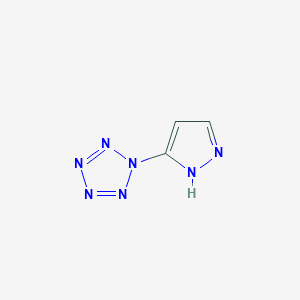![molecular formula C12H13F3N2 B12542466 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile CAS No. 821777-80-4](/img/structure/B12542466.png)
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is a chemical compound known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-amino benzotrifluoride, which is dissolved in a solvent and reacted with ethyl formate in the presence of a catalyst to form 4-amino-2-trifluoromethyl benzaldehyde. This intermediate is then reacted with ammonium bisulfate and acetic acid in toluene under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency. The use of readily available raw materials and mild reaction conditions makes this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the case of its use in anti-cancer drugs, it acts as an androgen receptor antagonist, inhibiting the action of androgens and thereby slowing the growth of cancer cells. The trifluoromethyl group enhances its binding affinity and specificity for the target receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound is structurally similar and also used in the synthesis of pharmaceuticals.
4-Cyano-3-(trifluoromethyl)aniline: Another related compound with applications in medicinal chemistry.
Uniqueness
4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile is unique due to its specific stereochemistry and the presence of both trifluoromethyl and benzonitrile groups. These features contribute to its high reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
821777-80-4 |
|---|---|
Molekularformel |
C12H13F3N2 |
Molekulargewicht |
242.24 g/mol |
IUPAC-Name |
4-[[(2S)-butan-2-yl]amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2/c1-3-8(2)17-10-5-4-9(7-16)11(6-10)12(13,14)15/h4-6,8,17H,3H2,1-2H3/t8-/m0/s1 |
InChI-Schlüssel |
PWUVHGJXVZNBHT-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@H](C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Kanonische SMILES |
CCC(C)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



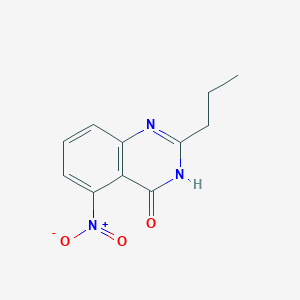
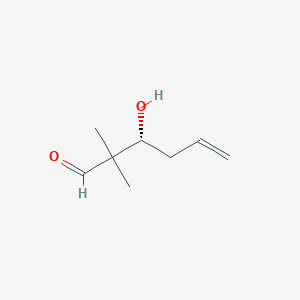
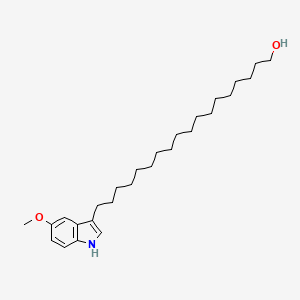
![(1H-Indazol-3-yl)(2-{[(1H-indazol-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542411.png)
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
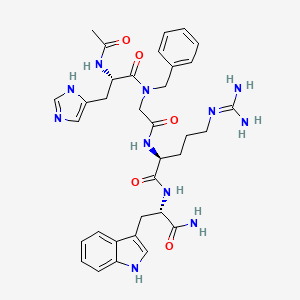
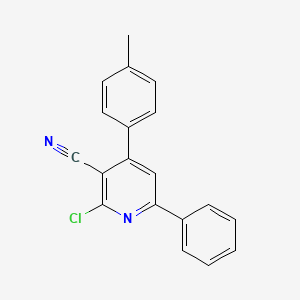
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
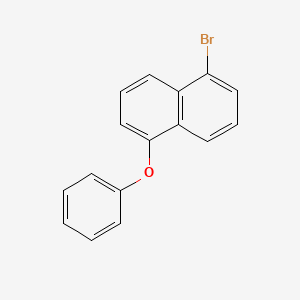
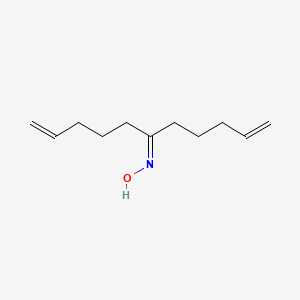
![2-[(7-Methoxytetradec-4-EN-1-YL)oxy]oxane](/img/structure/B12542444.png)
